Metiram

Catalog No.
S535278
CAS No.
9006-42-2
M.F
(C4H6N2S4Zn)x
(-S.CS.NHCH2CH2NHCS.S.Zn-)x
C4H6N2S4Zn
M. Wt
275.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metiram

CAS Number

9006-42-2

Product Name

Metiram

IUPAC Name

zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

Molecular Formula

(C4H6N2S4Zn)x
(-S.CS.NHCH2CH2NHCS.S.Zn-)x
C4H6N2S4Zn

Molecular Weight

275.8 g/mol

InChI

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2

InChI Key

AMHNZOICSMBGDH-UHFFFAOYSA-L

SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
Soluble in carbon disulfide, pyridine
Soluble in chloroform
Soluble in benzene
Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered.
In water, about 10 mg/L at 25 °C
Soluble in pyridine (with decomposition). Practically insoluble in organic solvents (eg ethanol, acetone, benzene).
Practically insoluble in water.
In water, 2.0X10+4 mg/L at 25 °C, pH 7 (est)
Solubility in water: none

Synonyms

Cynkotox, Dithane Z 78, Dithane Z-78, Dithane Z78, Novozir, Zinc Ethylenebis(dithiocarbamate), Zineb

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Isomeric SMILES

C(CN=C(S)[S-])N=C(S)[S-].[Zn+2]

Description

The exact mass of the compound Metiram is 273.8705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)soluble in carbon disulfide, pyridinesoluble in chloroformsoluble in benzenepractically insoluble in common organic solvents. dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered.in water, about 10 mg/l at 25 °csoluble in pyridine (with decomposition). practically insoluble in organic solvents (eg ethanol, acetone, benzene).practically insoluble in water.in water, 2.0x10+4 mg/l at 25 °c, ph 7 (est)solubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Thiocarbamates - Ethylenebis(dithiocarbamates). It belongs to the ontological category of zinc coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Use as a Fungicide in Agriculture

Impact on Freshwater Ecosystems

Use in Food Crops

Impact on Endocrine System

Use in Animal Metabolism Studies

Use in Toxicological Investigations

Metiram is a polymeric dithiocarbamate fungicide primarily used in agriculture to control fungal diseases in crops. Its IUPAC name is zinc ammoniate ethylenebis(dithiocarbamate), and it is recognized by its CAS number 9006-42-2. Metiram is characterized as a mixture rather than a complex, which complicates its classification under standard naming conventions. The compound's molecular formula for its monomeric unit is C16H33N11S16Zn3C_{16}H_{33}N_{11}S_{16}Zn_3 with a molecular weight of approximately 1088.6 g/mol .

, particularly hydrolysis and degradation in different pH environments. In aqueous solutions, it can break down into several byproducts, including ethylene thiourea and other dithiocarbamate derivatives. Hydrolysis rates are influenced by pH, with significant degradation observed at both acidic and alkaline conditions. For instance, after 30 days of hydrolysis at neutral pH (7), about 67% of the compound remains intact, while this drops to 25% at acidic pH (3) .

Research indicates that metiram exhibits significant biological activity, particularly toxicological effects on aquatic organisms. A study on Nile tilapia revealed that exposure to metiram resulted in hepato-renal dysfunction and alterations in immune parameters, with a lethal concentration (LC50) of 3.77 mg/L over a 96-hour period. The compound also triggered oxidative stress, leading to increased levels of alanine and aspartate aminotransferases, indicating liver damage . Furthermore, metiram has been linked to neurotoxicity and potential carcinogenicity due to its breakdown products .

The synthesis of metiram involves several steps:

  • Formation of Ammonium Ethylenebis(dithiocarbamate): Ethylenediamine reacts with carbon disulfide in an ammonia solution.
  • Polymerization: This intermediate is then reacted with zinc chloride and hydrogen peroxide to produce a polymeric precipitate.
  • Final Product: The resulting product is a gel-like filter cake containing approximately 65% water and 30% active ingredient .

Metiram is primarily utilized as a fungicide in agricultural practices. Its applications include:

  • Protecting crops from fungal pathogens.
  • Used in various formulations for both pre- and post-harvest treatments.
  • Employed in integrated pest management systems due to its efficacy against a wide range of fungal diseases .

Interaction studies have shown that metiram can have significant ecological impacts, particularly when it contaminates water systems through agricultural runoff or spray drift. Its breakdown products can induce teratogenic and neurotoxic effects in aquatic life, raising concerns about its long-term environmental safety. Studies have also indicated that metiram can interact negatively with other pesticides, potentially enhancing toxicity .

Metiram shares structural similarities with several other dithiocarbamate compounds commonly used as fungicides. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberUnique Features
Mancozeb8018-01-7Combination of zinc and manganese dithiocarbamate; broader spectrum against fungi.
Thiram137-26-8Primarily used as a seed treatment; less persistent in the environment compared to metiram.
Propineb12071-83-9More selective against specific fungi; less toxic to aquatic organisms than metiram.
Ethylene Thiourea96-45-7A breakdown product of metiram; known for its high toxicity and potential carcinogenic effects.

Metiram's unique polymeric structure allows for prolonged action against pathogens compared to some of its simpler counterparts, making it effective but also raising ecological concerns due to its persistence and toxicity in aquatic environments .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Metiram is a yellow powder. Non corrosive. Insoluble in water. Used as an fungicide.
Zineb appears as an off-white powder. Used as a fungicide.
YELLOW POWDER.
An off-white, or pale yellow powder.

Color/Form

Powder or crystals from chloroform + alcohol
Light-tan solid
WHITE POWDER OR CRYSTALS
Pale yellow powder
Light yellow solid

Exact Mass

273.8705

Boiling Point

Decomposes

Flash Point

90 °C
194°F

Density

Approx 1.74 at 20 °C

LogP

log Kow = 1.30
log Kow = 0.3 at pH 7

Odor

Practically odorless
Dithiocarbamate odo

Appearance

Solid powder

Melting Point

157 °C (decomposes)
Decomposes at approximately 156 °C
314.6°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X1FSB1OZPT

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Fungicides, Industrial

Vapor Pressure

7.50X10-8 mm Hg at 20 °C
Less than 0.01 mPa at 20 °C
<7.4x10-8 mmHg

Pictograms

Irritant

Irritant

Impurities

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea.
After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed.

Other CAS

12122-67-7
9006-42-2

Wikipedia

Zineb

Use Classification

Agrochemicals -> Fungicides
Health Hazards -> Mutagens

Methods of Manufacturing

Reaction of ethylene diamine and carbon disulfide in the presence of alkali, followed by addition of zinc sulfate to precipitate Zineb
Zineb is produced by mixing ethylenebis(dithiocarbamate) with an aqueous zinc sulfate solution, or by reaction of Nabam with a solution of zinc salts.
Reaction of sodium ethylenebisdithiocarbamate with zinc sulfate or other zinc salts. In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.
Metiram is produced by addition of a mixture of concentrated sulfuric acid, hydrogen peroxide, and zinc chloride with vigorous stirring to an aqueous solution of N,N-tetramethylenedithiocarbamate and sodium ethylenebis(dithiocarbamate).

General Manufacturing Information

/Zineb was introduced/ ... by Rohm & Haas Co (& EI du Pont de Nemours & Co who no longer manufacture or market it) (USP 2,457,674; 3,050,439) ...
Generally non-phytotoxic except to zinc-sensitive plants.
In practical application as a fungicide these reactants are mixed in the presence of lime; the zineb is not formed until after reaction of the carbon dioxide of the air with the film of the other chemicals on the leaf or fruit.
Zineb also results from combining nabam (or diammonium or potassium ammonium analogs) with zinc sulfate in the spray tank.
All registrations of zineb were previously voluntarily cancelled by the registrant.
The WHO Recommended Classification of Pesticides by Hazard identifies Metiram (technical grade) as unlikely to present an acute hazard in normal use; Main Use: fungicide.
A mixture of 5.2 parts by weight (83.9%) of ammoniates of {ethylenebis(dithiocarbamate)}-zinc with 1 part by weight (16.1%) ethylenebis(dithiocarbamic acid) bimolecular and trimolecular cyclicanhydrosulfides and disulfides.
Metiram was first registered in the United States in 1948 for use on food and ornamental crops to prevent crop damage in the field and to protect harvested crops from deterioration in storage or transport. Metiram is a member of the ethylene bisdithiocarbamate (EBDC) group of fungicides, which includes the related active ingredients mancozeb, /zineb/ and maneb. Moreover, it has been determined that the EBDCs share the common degradate ethylenethiourea (ETU). The EBDCs have been the subject of two Special Reviews /by the USEPA/. In 1977, the Agency initiated a Special Review and Continued Registration of Pesticide Products containing EBDCs based on evidence suggesting that the EBDCs and ETU, a contaminant, metabolite and degradation product of these pesticides, posed potential risks to human health and the environment. In 1982, the Agency concluded this Special Review by issuing a Final Determination (PD 4), which required risk reduction measures to prevent unreasonable adverse effects pending development and submission of additional data needed for improved risk assessment.

Analytic Laboratory Methods

Method: OSHA 107; Procedure: liquid chromatography with ultraviolet detector; Analyte: zineb; Matrix: air; Detection Limit: 103 ug/cu m.
Method: AOAC 965.15; Procedure: carbon disulfide evolution method; Analyte: zineb; Matrix: pesticide formulations; Detection Limit: not provided.
A number of procedures for the quantification of dithiocarbamates are based on high-pressure liquid chromatography. The limits of detection in water solutions for zineb, ziram, and thiram are 0.05, 0.01, and 0.01 mg/kg, respectively. /Dithiocarbamates/
RESIDUES /MAY BE/ DETERMINED BY ACID HYDROLYSIS MEASURING THE CARBON DISULFIDE EVOLVED USING GAS LIQUID CHROMATOGRAPHY OR BY CONVERSION TO A COPPER/AMINE COMPLEX WHICH IS EST BY COLORIMETRY.
For more Analytic Laboratory Methods (Complete) data for Zineb (7 total), please visit the HSDB record page.
High-performance liquid chromatography was used to determine dithiocarbamate fungicides in food. /Dithiocarbamate fungicides/
METHODS FOR CHROMATOGRAPHIC ANALYSIS OF CARBAMATES, INCLUDING DITHIOCARBAMATE PESTICIDES, HAVE BEEN REVIEWED. /FERRIC DIMETHYL DITHIO CARBAMATE/ RESIDUES HAVE BEEN DETERMINED BY POLAROGRAPHY, WITH A SENSITIVITY OF 80 UG/ML ... . /DITHIOCARBAMATES/
Product analysis /is/ by acid hydrolysis to produce carbon disulfide which is estimated by titration. Residues /are/ determined by hydrolysis to carbon disulfide which is measured by gas liquid chromatography or by colorimetry of a derivative.

Storage Conditions

Store in well-aired, fresh (less than 30 °C), dry area away from dwellings, animal shelters and stored food.

Stability Shelf Life

Unstable to light, moisture and heat on prolonged storage ...
Terminal stability (40 °C), 1-5% degradation after one month.
Non-volatile under normal field conditions.
Half-life of 38.1 days in aqueous media at pH 9.
Stable at 30 °C. Slowly decomposed by light. Non-hygroscopic. Decomposed by strong acids and strong alkalis.

Dates

Modify: 2023-08-15
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2: Lin R, Buijse L, Dimitrov MR, Dohmen P, Kosol S, Maltby L, Roessink I, Sinkeldam JA, Smidt H, Van Wijngaarden RP, Brock TC. Effects of the fungicide metiram in outdoor freshwater microcosms: responses of invertebrates, primary producers and microbes. Ecotoxicology. 2012 Jul;21(5):1550-69. doi: 10.1007/s10646-012-0909-0. Epub 2012 May 4. PubMed PMID: 22555811; PubMed Central PMCID: PMC3377896.
3: Shabeer T P A, Girame R, Hingmire S, Banerjee K, Sharma AK, Oulkar D, Utture S, Jadhav M. Dissipation pattern, safety evaluation, and generation of processing factor (PF) for pyraclostrobin and metiram residues in grapes during raisin preparation. Environ Monit Assess. 2015 Feb;187(2):31. doi: 10.1007/s10661-015-4268-1. Epub 2015 Jan 30. PubMed PMID: 25632901.
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8: Celar FA, Kos K. Effects of selected herbicides and fungicides on growth, sporulation and conidial germination of entomopathogenic fungus Beauveria bassiana. Pest Manag Sci. 2016 Nov;72(11):2110-2117. doi: 10.1002/ps.4240. Epub 2016 Feb 29. PubMed PMID: 26817532.
9: Vavrinevych OP, Omel'chuk ST, Bardov VH. [Comparative hygienic assessment of potential risk to workers under application of fungicides of different classes]. Lik Sprava. 2014 Mar-Apr;(3-4):130-8. Ukrainian. PubMed PMID: 25286613.
10: Koch P. Occupational allergic contact dermatitis and airborne contact dermatitis from 5 fungicides in a vineyard worker. Cross-reactions between fungicides of the dithiocarbamate group? Contact Dermatitis. 1996 May;34(5):324-9. PubMed PMID: 8807224.
11: Itako AT, Tolentino Júnior JB, Silva Júnior TA, Soman JM, Maringoni AC. Chemical products induce resistance to Xanthomonas perforans in tomato. Braz J Microbiol. 2015 Jul 1;46(3):701-6. doi: 10.1590/S1517-838246320140177. eCollection 2015 Jul-Sep. PubMed PMID: 26413050; PubMed Central PMCID: PMC4568868.
12: Schmidt B, Christensen HB, Petersen A, Sloth JJ, Poulsen ME. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1287-98. doi: 10.1080/19440049.2013.801083. Epub 2013 Jun 25. PubMed PMID: 23799268.
13: Kornuta N, Bagley E, Nedopitanskaya N. Genotoxic effects of pesticides. J Environ Pathol Toxicol Oncol. 1996;15(2-4):75-8. PubMed PMID: 9216788.
14: Abdel-Fattah HM, Abdel-Kader MI, Hamida S. Selective effects of two systemic fungicides on soil fungi. Mycopathologia. 1982 Aug 20;79(2):93-9. PubMed PMID: 6290890.
15: Bonnemain H, Dive D. Studies on synergistic toxic effects of copper and dithiocarbamate pesticides with the ciliate protozoan Colpidium campylum (Stokes). Ecotoxicol Environ Saf. 1990 Jun;19(3):320-6. PubMed PMID: 2114279.
16: Vettorazzi G, Almeida WF, Burin GJ, Jaeger RB, Puga FR, Rahde AF, Reyes FG, Schvartsman S. International safety assessment of pesticides: dithiocarbamate pesticides, ETU, and PTU--a review and update. Teratog Carcinog Mutagen. 1995-1996;15(6):313-37. Review. PubMed PMID: 8732882.
17: Grimaĭlo LV, Ermolova RS. [The potential for using an integrated method of soil disinfection in microfoci of geohelminthiases]. Med Parazitol (Mosk). 1993 May-Jun;(3):23-5. Russian. PubMed PMID: 8041311.
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